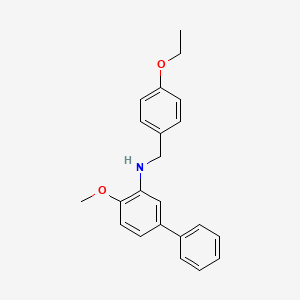

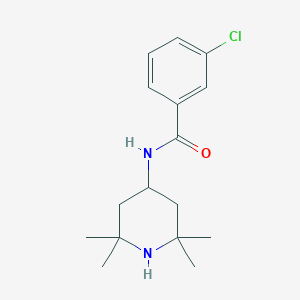

N-phenyl-1-propyl-1H-benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-1-propyl-1H-benzimidazol-2-amine” is a compound that contains a benzimidazole nucleus. Benzimidazole is a heterocyclic aromatic compound that is a fusion of benzene and imidazole . It is known as 1,3-diazole and contains two nitrogen atoms, one of which bears a hydrogen atom . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia . In a study, benzylideneamine was reacted with different benzenediazonium salts under diazotization reaction conditions using methanol as a solvent on stirring for 8–10 h at room temperature to yield the target compounds .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The molecular formula of a similar compound, 1-Propyl-1H-benzimidazol-2-amine, is C10H13N3 .Chemical Reactions Analysis

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The molecular weight of a similar compound, 1-Propyl-1H-benzimidazol-2-amine, is 175.230 Da .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives have been found to exhibit antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potentially useful in the development of new antimicrobial drugs .

Anticancer Activity

Benzimidazole derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis, which is the process of programmed cell death .

Antidiabetic Activity

Some benzimidazole derivatives have been found to have antidiabetic properties . They can help regulate blood glucose levels, making them potentially useful in the treatment of diabetes .

Antiparasitic Activity

Benzimidazole derivatives can also act as antiparasitic agents . They can inhibit the growth of various types of parasites, which could make them useful in the treatment of parasitic infections .

Analgesic Activity

Benzimidazole derivatives have been found to exhibit analgesic (pain-relieving) properties . This could make them potentially useful in the development of new pain relief medications .

Antiviral Activity

Some benzimidazole derivatives have shown potential as antiviral agents . They can inhibit the replication of various types of viruses, making them potentially useful in the treatment of viral infections .

Anti-Inflammatory Activity

Benzimidazole derivatives have been found to have anti-inflammatory properties . They can help reduce inflammation, making them potentially useful in the treatment of conditions characterized by inflammation .

Neurological Applications

Benzimidazole derivatives have shown potential in the treatment of various neurological conditions . They can modulate the activity of various neurotransmitters, making them potentially useful in the treatment of conditions such as depression, anxiety, and schizophrenia .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to act as allosteric activators of human glucokinase . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes .

Mode of Action

Similar benzimidazole derivatives have been found to increase the catalytic action of glucokinase . This suggests that N-phenyl-1-propyl-1H-benzimidazol-2-amine might interact with its targets, leading to changes in their activity.

Biochemical Pathways

It’s known that glucokinase plays a crucial role in the regulation of carbohydrate metabolism . Therefore, it can be inferred that N-phenyl-1-propyl-1H-benzimidazol-2-amine might influence these pathways.

Pharmacokinetics

Benzimidazole derivatives are known for their broad range of bioactivities and excellent bioavailability .

Result of Action

Similar benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .

Direcciones Futuras

Benzimidazole and its derivatives have been extensively studied due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Therefore, the future direction could involve further exploration of the biological activities of “N-phenyl-1-propyl-1H-benzimidazol-2-amine” and its potential applications in drug development.

Propiedades

IUPAC Name |

N-phenyl-1-propylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-12-19-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCXMIGZXRJMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-1-propyl-1H-benzimidazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)

![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)